molecular formula C18H18Cl2O3 B6339608 2-[3-(3,4-Dichloro-phenyl)-propyl]-6-methoxy-benzoic acid methyl ester CAS No. 1171923-70-8

2-[3-(3,4-Dichloro-phenyl)-propyl]-6-methoxy-benzoic acid methyl ester

Cat. No. B6339608
CAS RN: 1171923-70-8
M. Wt: 353.2 g/mol
InChI Key: GBMYUEDWLPWCAW-UHFFFAOYSA-N
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Description

2-[3-(3,4-Dichloro-phenyl)-propyl]-6-methoxy-benzoic acid methyl ester (DCPMB) is a synthetic compound that is used in a variety of scientific research applications, including biochemical and physiological research. DCPMB is a derivative of benzoic acid, and is composed of a six-carbon ring with two chlorine atoms at the third and fourth positions. It is a white, crystalline solid with a melting point of 107.5 °C.

Scientific Research Applications

Suzuki–Miyaura Cross-Coupling

The Suzuki–Miyaura (SM) coupling reaction is a pivotal method in organic chemistry for forming carbon-carbon bondsMFCD12546690 can be utilized as a boron reagent in this process, which is known for its mild conditions and functional group tolerance . The compound’s structure could potentially be modified to enhance its reactivity and stability as a boron reagent, making it valuable for creating complex organic molecules.

Benzylic Position Reactions

Reactions at the benzylic position are significant in synthetic chemistryMFCD12546690 possesses a benzylic position that could undergo various transformations, such as free radical bromination or nucleophilic substitution . This makes it a versatile starting material for synthesizing a wide range of derivatives with potential applications in pharmaceuticals and materials science.

Solid Phase Synthesis

MFCD12546690: may be used in solid phase synthesis, particularly in the parallel synthesis of complex molecules. Its structure could facilitate the selective alkylation of amides, leading to the generation of diverse compound libraries . This application is crucial for high-throughput screening in drug discovery.

Biological Activity

Compounds with structures similar to MFCD12546690 have been studied for their biological activities. Indole derivatives, for instance, exhibit properties that are beneficial in treating various disorders, including cancer and microbial infections . The dichlorophenyl group in MFCD12546690 could be explored for similar bioactive properties.

properties

IUPAC Name

methyl 2-[3-(3,4-dichlorophenyl)propyl]-6-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18Cl2O3/c1-22-16-8-4-7-13(17(16)18(21)23-2)6-3-5-12-9-10-14(19)15(20)11-12/h4,7-11H,3,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBMYUEDWLPWCAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1C(=O)OC)CCCC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(3,4-Dichloro-phenyl)-propyl]-6-methoxy-benzoic acid methyl ester

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